molecular formula C15H11F3N2 B15052543 4-(Benzylamino)-2-(trifluoromethyl)benzonitrile

4-(Benzylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B15052543
M. Wt: 276.26 g/mol
InChI Key: NLDJGWQOAXICMO-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a benzylamino group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the benzylamino group onto a benzonitrile core. One common method involves the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with benzylamine in the presence of a base. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Benzylamino)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can affect various molecular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields .

Properties

Molecular Formula

C15H11F3N2

Molecular Weight

276.26 g/mol

IUPAC Name

4-(benzylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,20H,10H2

InChI Key

NLDJGWQOAXICMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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